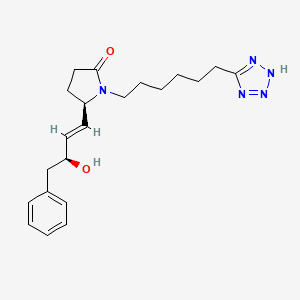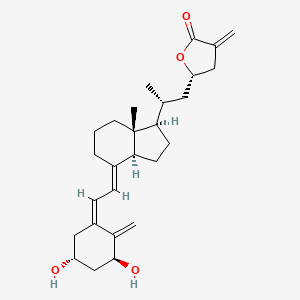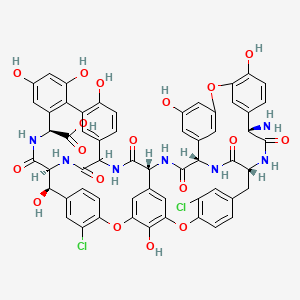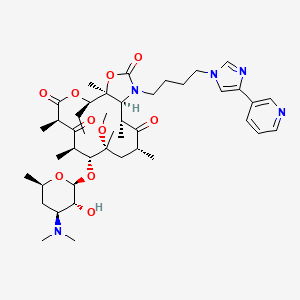
SKF 83566 臭化水素酸塩
概要
説明
SKF 83566 臭化水素塩は、強力で選択的な D1 様ドーパミン受容体拮抗薬です。 Ki 値は約 0.56 nM で、D1 受容体に対する高い親和性で知られています 。 この化合物は、血管 5-HT2 受容体における拮抗薬でもあり、アデニル酸シクラーゼ 2 の選択的阻害を示します 。 SKF 83566 臭化水素塩は、全身投与後の中枢神経系に作用し、in vitro および in vivo で様々な神経学的効果を示します .
科学的研究の応用
SKF 83566 hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.
Biology: Employed in research on dopamine receptor functions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
作用機序
SKF 83566 臭化水素塩は、D1 様ドーパミン受容体に選択的に結合することにより効果を発揮し、それらの活性を阻害します。これにより、アデニル酸シクラーゼ 2 の阻害を通じて、環状アデノシン一リン酸 (cAMP) の産生が減少します。 この化合物は、血管 5-HT2 受容体においても拮抗薬として作用し、神経伝達物質シグナル伝達経路をさらに調節します .
生化学分析
Biochemical Properties
SKF 83566 hydrobromide plays a crucial role in biochemical reactions by selectively inhibiting D1-like dopamine receptors. It has a high affinity for these receptors with a dissociation constant (K_i) of approximately 0.56 nM . Additionally, SKF 83566 hydrobromide acts as a weaker competitive antagonist at the vascular 5-HT2 receptor (K_i = 11 nM) . It also inhibits the dopamine transporter (DAT) with an IC50 of 5.7 μM . These interactions highlight its role in modulating dopamine signaling pathways and influencing various neurological effects.
Cellular Effects
SKF 83566 hydrobromide exerts significant effects on various cell types and cellular processes. By inhibiting D1 receptors, it impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, SKF 83566 hydrobromide has been shown to selectively inhibit adenylyl cyclase 2 (AC2) while being inactive against AC1 and AC5 . This selective inhibition affects the production of cyclic AMP (cAMP), a critical second messenger in cellular signaling. Additionally, SKF 83566 hydrobromide influences motor control, cognitive functions, and reward mechanisms by modulating dopamine signaling .
Molecular Mechanism
The molecular mechanism of SKF 83566 hydrobromide involves its binding interactions with D1-like dopamine receptors. By acting as an antagonist, it prevents the activation of these receptors by endogenous dopamine, thereby inhibiting downstream signaling pathways. SKF 83566 hydrobromide also exhibits competitive inhibition of the dopamine transporter, reducing dopamine reuptake and increasing extracellular dopamine levels . Furthermore, its selective inhibition of adenylyl cyclase 2 (AC2) modulates cAMP production, influencing various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SKF 83566 hydrobromide can change over time. The compound is centrally active following systemic administration and exhibits various neurological effects in vitro and in vivo . Its stability and degradation over time can influence its long-term effects on cellular function. For instance, SKF 83566 hydrobromide has been shown to block nicotine and cocaine-induced facilitation of long-term potentiation (LTP) in animal models . These temporal effects are crucial for understanding its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of SKF 83566 hydrobromide vary with different dosages in animal models. For example, in male C57BL6/J mice, a dosage of 20 µg/mL administered orally for seven days blocked nicotine and cocaine-induced facilitation of LTP . Higher doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research studies.
Metabolic Pathways
SKF 83566 hydrobromide is involved in various metabolic pathways, particularly those related to dopamine signaling. It inhibits the dopamine transporter (DAT) and selectively inhibits adenylyl cyclase 2 (AC2), affecting the production of cAMP . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
SKF 83566 hydrobromide is transported and distributed within cells and tissues through various mechanisms. It is blood-brain permeable and centrally active following systemic administration . The compound interacts with transporters and binding proteins, influencing its localization and accumulation within specific tissues. These transport and distribution properties are essential for understanding its pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of SKF 83566 hydrobromide is primarily associated with its target receptors and transporters. By binding to D1-like dopamine receptors and the dopamine transporter, it exerts its effects within specific cellular compartments . Additionally, its selective inhibition of adenylyl cyclase 2 (AC2) further influences its subcellular activity and function .
準備方法
合成経路と反応条件
SKF 83566 臭化水素塩の合成には、適切なベンザゼピン前駆体から始まる複数の手順が含まれます。主要な手順には、臭素化、メチル化、および環化反応が含まれます。 最終生成物は、安定性と溶解性を高めるために臭化水素塩として得られます .
工業生産方法
SKF 83566 臭化水素塩の工業生産は、通常、実験室合成と同じ合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度を最大化するための反応条件の最適化が含まれます。 次に、化合物は、再結晶やクロマトグラフィーなどの技術を用いて精製されます .
化学反応の分析
反応の種類
SKF 83566 臭化水素塩は、以下を含む様々な化学反応を起こします。
酸化: この反応は、化合物のヒドロキシル基を変更できます。
還元: 還元反応は、ベンザゼピン環に結合した臭素原子に影響を与える可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はケトンやカルボン酸の生成につながる可能性があり、還元は脱ハロゲン化誘導体の生成につながる可能性があります .
科学研究への応用
SKF 83566 臭化水素塩は、幅広い科学研究への応用があります。
化学: ドーパミン受容体拮抗薬に関連する研究における参照化合物として使用されます。
生物学: ドーパミン受容体の機能とシグナル伝達経路に関する研究で使用されます。
医学: パーキンソン病や統合失調症などの神経疾患における潜在的な治療効果について調査されています。
類似化合物との比較
類似化合物
SCH 23390: 同様の薬理学的特性を持つ別の選択的な D1 受容体拮抗薬。
SKF 81297: 受容体結合研究における比較に使用される D1 受容体作動薬。
R-(+)-SCH-23390: SCH 23390 の立体異性体で、D1 受容体に対する選択性が高い.
独自性
SKF 83566 臭化水素塩は、D1 受容体拮抗薬としての高い選択性と効力により、独自性を持ちます。 アデニル酸シクラーゼ 2 を選択的に阻害する能力は、他のアデニル酸シクラーゼアイソフォームに対して不活性であるため、他の類似化合物とは異なります .
特性
IUPAC Name |
8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO.BrH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQJYYGODYRPBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6042606 | |
| Record name | SKF 83566 hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108179-91-5 | |
| Record name | 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl (5E)-5-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B1681998.png)











